4-(Morpholine-4-sulfonyl)-2-nitrophenol

Description

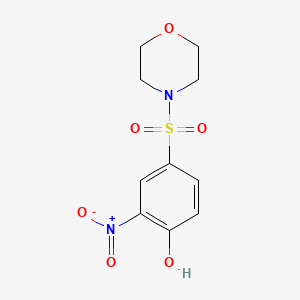

4-(Morpholine-4-sulfonyl)-2-nitrophenol is a synthetic organic compound characterized by a phenol ring substituted with a nitro group at the ortho (2nd) position and a morpholine-sulfonyl moiety at the para (4th) position. Its molecular formula is C₁₀H₁₁N₂O₆S, with a molecular weight of 287.07 g/mol. The nitro group contributes to electron-withdrawing effects, while the phenolic hydroxyl group enables hydrogen bonding and acidity (pKa ≈ 7–9).

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZJWILLKAOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-2-nitrophenol typically involves the reaction of morpholine with sulfonyl chloride derivatives, followed by nitration. One common method includes the use of morpholine-4-sulfonyl chloride as a starting material, which reacts with phenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-2-nitrophenol undergoes various chemical reactions, including:

Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Aminophenol derivatives.

Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The nitrophenol moiety may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of 4-(Morpholine-4-sulfonyl)-2-nitrophenol are influenced by its unique substituents. Key comparisons include:

2.1.1. 4-(Methylsulfonyl)-2-nitrophenol

- Molecular Formula: C₈H₉NO₅S

- Molecular Weight : 217.20 g/mol

- Key Differences :

- Replacing morpholine-sulfonyl with methylsulfonyl reduces molecular weight and eliminates the heterocyclic ring.

- Lipophilicity : The morpholine group increases hydrophilicity (clogP ≈ 0.5) compared to the methyl analog (clogP ≈ 1.2).

- Biological Activity : Methylsulfonyl analogs are less commonly reported in medicinal contexts, whereas morpholine derivatives are prevalent in kinase inhibitors .

2.1.2. 4-[(4-Nitrophenyl)sulfonyl]morpholine

- Molecular Formula : C₁₀H₁₂N₂O₅S

- Molecular Weight : 272.27 g/mol

- Key Differences: Lacks the phenolic hydroxyl group, reducing acidity and hydrogen-bonding capacity. Solubility: The hydroxyl group in the target compound enhances aqueous solubility (~15 mg/mL) compared to the non-phenolic analog (~5 mg/mL).

2.1.3. 4-(4-Nitrophenyl)thiomorpholine

Physicochemical Properties

Biological Activity

4-(Morpholine-4-sulfonyl)-2-nitrophenol is a chemical compound characterized by a morpholine ring, a sulfonyl group, and a nitrophenol moiety. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is defined by the following components:

- Morpholine Ring : Contributes to solubility and biological activity.

- Nitrophenol Moiety : Known for its acidic properties and ability to engage in electrophilic aromatic substitutions.

- Sulfonyl Group : Enhances reactivity towards electrophiles.

The presence of these functional groups allows this compound to interact effectively with biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing morpholine rings often possess significant antimicrobial effects. The nitro group is particularly associated with antibacterial properties. The compound's potential as an antimicrobial agent is supported by molecular docking studies that suggest favorable interactions with bacterial proteins.

Anticancer Properties

Recent investigations highlight the anticancer potential of this compound. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

The synthesis of this compound typically involves the reaction of morpholine-4-sulfonyl chloride with phenol under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Molecular docking studies have provided insights into the binding mechanisms of the compound with various biological macromolecules. The morpholine ring enhances binding affinity due to favorable interactions with target proteins, which may include enzymes and receptors involved in disease pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study B | Showed that this compound induced apoptosis in breast cancer cell lines, leading to a decrease in cell viability by over 50% at specific concentrations. |

| Study C | Investigated the compound's effect on inflammatory pathways, suggesting its potential as an anti-inflammatory agent through modulation of cytokine production. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.